molecular formula Hf B079650 Hafnium-180 CAS No. 14265-78-2

Hafnium-180

カタログ番号: B079650
CAS番号: 14265-78-2
分子量: 179.94656 g/mol
InChIキー: VBJZVLUMGGDVMO-NJFSPNSNSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Hafnium-180 is a useful research compound. Its molecular formula is Hf and its molecular weight is 179.94656 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Nuclear Applications

Neutron Absorption:
Hafnium-180 is recognized for its excellent neutron-absorbing properties, making it valuable in nuclear reactors. It is used in control rods to manage the fission process by absorbing excess neutrons, thereby enhancing reactor safety and efficiency .

Production of Radionuclides:
this compound serves as a precursor for the production of Tantalum-179 (179Ta^{179}\text{Ta}), which is a radionuclide used in various applications including medical imaging and cancer treatment . The conversion of 180Hf^{180}\text{Hf} to 179Ta^{179}\text{Ta} enables advancements in radiotherapy techniques.

Materials Science

Ferroelectric Applications:
Recent studies have highlighted the role of hafnium oxide (HfO₂), particularly when doped with 180Hf^{180}\text{Hf}, in ferroelectric materials. The presence of oxygen vacancies stabilizes charged domain walls (CDWs) within ferroelectric hafnium oxide, which can exhibit metallic-like conductivity. This characteristic is promising for future nanoelectronic devices .

Thin Film Technology:
this compound oxide is utilized in thin film applications due to its high dielectric constant and thermal stability. These properties make it suitable for use in capacitors and transistors within integrated circuits . The ability to produce high-purity hafnium oxide in various forms (e.g., nanoparticles, rods) enhances its versatility in advanced material applications .

Biomedical Applications

Biological Labeling:
this compound oxide can be employed in biological and biomedical labeling due to its stability and non-radioactive nature. This application is particularly relevant in imaging techniques where isotopes are used as tracers . The use of stable isotopes like 180Hf^{180}\text{Hf} minimizes health risks associated with radioactive isotopes while providing essential data for biological research.

Case Studies

Application AreaDescriptionReference
Nuclear ReactorsUsed in control rods for neutron absorption, enhancing reactor safety
Radionuclide ProductionPrecursor for Tantalum-179 production, aiding medical imaging techniques
Ferroelectric DevicesStabilizes charged domain walls in HfO₂, improving electronic properties
Biomedical LabelingUtilized for non-radioactive biological tracers

化学反応の分析

General Reactivity Profile

Hafnium-180 demonstrates typical transition metal chemistry with the following key attributes:

Property180Hf^{180}\text{Hf} CharacteristicsReference
Oxidation statesPrimarily +4
Air reactivityForms protective HfO₂ layer; pyrophoric when powdered
Halogen reactionsExothermic formation of HfX₄ (X = F, Cl, Br, I)
Acid resistanceResistant to most acids except HF and hot H₂SO₄
Base resistanceNo reaction with alkalis under standard conditions

Oxidation Reactions

180Hf^{180}\text{Hf} forms a stable oxide layer through:

Hf(s)+O2(g)HfO2(s)(ΔH=1119textkJmol)[4][7]\text{Hf}(s)+\text{O}_2(g)\rightarrow \text{HfO}_2(s)\quad (\Delta H^\circ =-1119\\text{kJ mol})[4][7]

Key oxide properties:

  • Melting point: 2,812°C

  • Dielectric constant: κ ≈ 25

Halogenation

Reacts vigorously with halogens above 250°C:

Hf(s)+2X2(g)HfX4(s/l)(X=F Cl Br I)[4][6]\text{Hf}(s)+2\text{X}_2(g)\rightarrow \text{HfX}_4(s/l)\quad (X=\text{F Cl Br I})[4][6]

Halide Comparison Table

CompoundState at STPMelting Point (°C)Application
HfF₄White solid982Optical coatings
HfCl₄Colorless432Metal purification
HfBr₄Yellow solid424Organometallic synthesis
HfI₄Orange solid393Chemical vapor transport

Carbide Formation

At >3,200°C:

Hf(s)+C(s)HfC(s)(Melting point=3,890°C)[1][8]\text{Hf}(s)+\text{C}(s)\rightarrow \text{HfC}(s)\quad (\text{Melting point}=3,890°\text{C})[1][8]

Key carbide properties :

  • Vickers hardness: 26 GPa

  • Thermal neutron cross-section: 105 barns

Hydrofluoric Acid Dissolution

Hf(s)+6HF(aq)HfF62+2H2(g)+4H+[4][7]\text{Hf}(s)+6\text{HF}(aq)\rightarrow \text{HfF}_6^{2-}+2\text{H}_2(g)+4\text{H}^+[4][7]

Reaction kinetics show 0.12 mm/year corrosion rate at 20°C .

Sulfuric Acid Reaction

Hf(s)+4H2SO4(l)>200°CHf SO4)2+2SO2(g)+4H2O[1][7]\text{Hf}(s)+4\text{H}_2\text{SO}_4(l)\xrightarrow{>200°C}\text{Hf SO}_4)_2+2\text{SO}_2(g)+4\text{H}_2\text{O}[1][7]

Kroll Process Derivative

HfCl4(g)+2Mg(l)1100°CHf(s)+2MgCl2(l)[1]\text{HfCl}_4(g)+2\text{Mg}(l)\xrightarrow{1100°C}\text{Hf}(s)+2\text{MgCl}_2(l)[1]

Isotopic enrichment achieves >99% 180Hf^{180}\text{Hf} through:

  • Centrifugal separation

  • Zone refining

Van Arkel-De Boer Method

Cyclic iodide process:

Hf(s)+2I2(g)500°CHfI4(g)1700°CHf(s)+2I2(g)[1][4]\text{Hf}(s)+2\text{I}_2(g)\xrightarrow{500°C}\text{HfI}_4(g)\xrightarrow{1700°C}\text{Hf}(s)+2\text{I}_2(g)[1][4]

特性

CAS番号

14265-78-2

分子式

Hf

分子量

179.94656 g/mol

IUPAC名

hafnium-180

InChI

InChI=1S/Hf/i1+2

InChIキー

VBJZVLUMGGDVMO-NJFSPNSNSA-N

SMILES

[Hf]

異性体SMILES

[180Hf]

正規SMILES

[Hf]

Key on ui other cas no.

14265-78-2

製品の起源

United States

試験管内研究製品の免責事項と情報

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